N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide
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Overview
Description
N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O. It is known for its unique chemical structure, which includes a trichloromethyl group, a toluidino group, and an octanamide chain. This compound is utilized in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide typically involves the reaction of 3-toluidine with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide involves its interaction with specific molecular targets. It has been shown to disrupt protein-protein interactions, such as the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells. This disruption induces cell cycle arrest and promotes apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(4-toluidino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)heptanamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide is unique due to its specific substitution pattern and the presence of the octanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H25Cl3N2O |
---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-11-15(23)22-16(17(18,19)20)21-14-10-8-9-13(2)12-14/h8-10,12,16,21H,3-7,11H2,1-2H3,(H,22,23) |
InChI Key |
IYMOVDTXQMMZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
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